molecular formula C11H16BN3O2 B1428791 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 1093307-35-7

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1428791
CAS No.: 1093307-35-7
M. Wt: 233.08 g/mol
InChI Key: LBHVFQPLKQHEQF-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile ( 1093307-35-7) is a chemical compound offered with a purity of 97% . This molecule integrates two key functional groups: a protected boronic acid in the form of a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and an acetonitrile group. The boronate ester functional group is widely recognized for its critical role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules, particularly in pharmaceutical research . The presence of the pyrazole ring, a common heterocycle, further enhances its utility as a building block in medicinal chemistry and drug discovery. The specific research applications and mechanism of action for this compound are areas for further investigation by qualified researchers. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13/h7-8H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHVFQPLKQHEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145371
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093307-35-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093307-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple a halogenated pyrazole with bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Miyaura borylation reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: A cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

    Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate intermediates.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically boron-containing organic compounds, which can be further functionalized for various applications.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron functionality allows it to participate in various coupling reactions such as:

  • Suzuki Coupling : The pinacolborane group facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions with aryl halides. This is crucial for synthesizing complex organic molecules .
  • Aldol Reactions : The aldehyde groups present can undergo aldol reactions, providing pathways for constructing larger molecular frameworks .

Materials Science

In materials science, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile has been utilized in the development of advanced materials:

  • Aggregation-Induced Emission (AIE) Molecules : It acts as a linker in the synthesis of AIE-active compounds which are useful in optoelectronic applications. These compounds exhibit enhanced luminescence properties when aggregated .
  • Dye-Sensitized Solar Cells (DSSCs) : The compound has been incorporated into dye structures that improve the efficiency of solar cells. For instance, related compounds have demonstrated a power conversion efficiency (PCE) of up to 4.94% .

Medicinal Chemistry

The unique structural features of this compound position it well for applications in medicinal chemistry:

  • Drug Development : The pyrazole moiety is known for its biological activity and can be explored for developing new therapeutic agents. Compounds containing pyrazole rings have been studied for anti-inflammatory and anticancer activities .

Case Study 1: AIE Molecules

A study demonstrated that using this compound as a linker in AIE molecules resulted in ultrabright red dots with an absolute quantum yield of 12.9%. This highlights the compound's potential in creating high-performance light-emitting materials .

Case Study 2: Solar Cell Efficiency

Research involving dye-sensitized solar cells showed that incorporating derivatives of this compound into the dye structure significantly improved current density and overall efficiency. The findings indicated that optimizing the molecular design could lead to further enhancements in solar energy conversion technologies .

Mechanism of Action

The mechanism of action for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile involves its ability to participate in cross-coupling reactions, forming stable carbon-boron bonds. These bonds can be further manipulated to introduce various functional groups, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Methyl-Substituted Analogs

Example: 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: Not explicitly stated, )

  • Key Differences : Replaces the acetonitrile group with methyl substituents at the 1- and 3-positions of the pyrazole.
  • Electronic Effects: Electron-donating methyl groups reduce the electrophilicity of the boronate, decreasing reactivity compared to the electron-withdrawing nitrile in the target compound .
  • Applications : Less favored in reactions requiring rapid boron transmetallation but useful in sterically demanding syntheses .

Benzonitrile Derivatives

Example : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile (CAS: 1402166-71-5, )

  • Key Differences : Substitutes acetonitrile with a benzonitrile (-C₆H₄CN) group.
  • Impact :
    • Molecular Weight : Higher molecular weight (295.14 g/mol vs. ~239.07 g/mol for the target compound) due to the aromatic ring.
    • Solubility : Reduced solubility in polar solvents compared to the smaller acetonitrile group.
    • Reactivity : The extended conjugation may stabilize intermediates in coupling reactions but could complicate purification .

Propanenitrile and Amide Derivatives

Example 1 : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile (CAS: 1022092-33-6, )

  • Key Differences : Features a longer propanenitrile (-CH₂CH₂CN) chain.
  • Impact :
    • Flexibility : The extended chain may improve binding in enzymatic or receptor-targeted applications.
    • Synthetic Utility : Increased steric bulk could hinder coupling efficiency .

Example 2 : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide (CAS: 1083326-46-8, )

  • Key Differences : Replaces nitrile (-CN) with an amide (-CONH₂).
  • Impact: Polarity: Enhanced hydrogen-bonding capacity improves aqueous solubility. Stability: Amides are less prone to hydrolysis than nitriles but are less reactive in cyano-specific transformations .

Electronic and Steric Effects on Reactivity

  • Target Compound : The electron-withdrawing nitrile group activates the boronate for Suzuki-Miyaura coupling by increasing boron’s electrophilicity, enabling efficient transmetallation with palladium catalysts .
  • Methyl Analogs : Electron-donating methyl groups reduce boron electrophilicity, requiring harsher reaction conditions (e.g., higher temperatures or stronger bases) .
  • Benzonitrile Derivatives : The aromatic system may stabilize transition states but introduces steric challenges in coupling with bulky aryl halides .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Qualitative)
Target (1446481-36-2) C₁₁H₁₅BN₃O₂ ~239.07 -CH₂CN Moderate in DMSO, MeOH
1,3-Dimethyl analog () C₁₀H₁₈BN₂O₂ 209.08 -CH₃ High in THF, EtOAc
Benzonitrile analog (1402166-71-5) C₁₆H₁₈BN₃O₂ 295.14 -C₆H₄CN Low in polar solvents
Acetamide analog (1083326-46-8) C₁₂H₁₉BN₃O₂ 256.12 -CH₂CONH₂ High in water, DMF

Biological Activity

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₁₈BNO₄
  • Molecular Weight : 253.10 g/mol
  • CAS Number : Not explicitly listed but related compounds can be referenced for context.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The presence of the dioxaborole moiety suggests potential applications in medicinal chemistry, particularly in the modulation of enzyme activity and receptor interactions.

Anticancer Activity

Research has indicated that compounds containing boron and pyrazole moieties can exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Similar structures have been shown to inhibit various kinases that are crucial in cancer progression. The pyrazole ring may facilitate binding to ATP-binding sites in kinases, leading to reduced tumor cell proliferation .
  • Selectivity : Compounds like this one have demonstrated selectivity towards cancer cells over normal cells, potentially reducing side effects associated with traditional chemotherapeutics .

Antimicrobial Activity

The compound's structure suggests it may possess antimicrobial properties. Preliminary studies on related boron-containing compounds have shown:

  • Broad-Spectrum Activity : Some derivatives have demonstrated effectiveness against a range of bacterial strains, indicating that this compound could be explored for similar applications .

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the effects of a similar pyrazole-boron compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC₅₀ values in the micromolar range.
    • Mechanistic studies revealed that the compound induced apoptosis in treated cells through activation of caspase pathways.
  • Antimicrobial Testing :
    • In vitro tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
    • Further investigation into its mechanism suggested disruption of bacterial cell wall synthesis.

Data Tables

PropertyValue
Chemical FormulaC₁₃H₁₈BNO₄
Molecular Weight253.10 g/mol
Anticancer IC₅₀Micromolar range (exact values vary)
Antimicrobial MICComparable to existing antibiotics

Q & A

Basic: How can researchers verify the purity and structural integrity of this compound when commercial sources do not provide analytical data?

Methodological Answer:
To confirm identity and purity, use a combination of 1H/13C NMR spectroscopy (to validate the pyrazole and boronate ester moieties), HPLC (for purity assessment), and high-resolution mass spectrometry (HRMS) (to confirm molecular weight). Cross-reference spectral data with literature or analogs, such as structurally related compounds in (e.g., benzoimidazole-acetonitrile derivatives with published NMR spectra) . For purity, employ gradient HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water mobile phases. If discrepancies arise, consider recrystallization in solvent systems like DMF/EtOH (1:1), as described for similar heterocycles in .

Advanced: What experimental strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronic ester precursor?

Methodological Answer:
Key factors include:

  • Solvent selection : Use degassed toluene/ethanol (4:1) with aqueous Na2CO3 as the base, as demonstrated in analogous reactions () .
  • Catalyst screening : Test Pd(PPh3)4 or Pd(dppf)Cl2 at 1–5 mol% loading.
  • Temperature control : Optimize between 80–100°C, monitoring via TLC.
  • Protection of reactive sites : The acetonitrile group may require inert atmospheres to prevent side reactions. Post-reaction, purify via column chromatography (ethyl acetate/hexane, 1:4) as in .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ) .
  • Ventilation : Use fume hoods due to potential cyanide release from acetonitrile hydrolysis.
  • Storage : Store at 0–6°C in airtight, light-resistant containers (similar to boronate esters in ) .

Advanced: How should researchers resolve contradictions between observed and theoretical NMR data during structural analysis?

Methodological Answer:

  • Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; pyrazole protons may show splitting variations.
  • Impurity analysis : Run HSQC or COSY NMR to distinguish coupling patterns from impurities (e.g., unreacted boronate precursors).
  • Quantitative 13C NMR : Confirm boronate ester integrity (quaternary carbons at ~85–90 ppm). For ambiguous signals, reference supplementary NMR data for pyrazole derivatives in .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign pyrazole protons (δ 7.5–8.5 ppm) and boronate ester carbons (δ 25–30 ppm for methyl groups).
  • IR spectroscopy : Confirm nitrile stretch (~2240 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹).
  • HRMS : Use ESI+ mode to detect [M+H]+ with <2 ppm error.

Advanced: How can reaction yields be improved in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise intermediate isolation : Purify intermediates (e.g., pyrazole precursors) via flash chromatography () .
  • Protecting groups : Temporarily protect the acetonitrile group with THP (tetrahydropyranyl) to prevent side reactions, as seen in .
  • Statistical optimization : Apply factorial design to test variables (temperature, catalyst load, solvent ratios), similar to agricultural chemical studies in .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent boronate ester hydrolysis () .
  • Desiccant : Include silica gel packs to mitigate moisture ingress.
  • Inert atmosphere : Use argon or nitrogen for sensitive reactions.

Advanced: How can researchers mitigate boronate ester decomposition during prolonged reactions?

Methodological Answer:

  • Stabilizing agents : Add 2–5 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) to sequester trace acids.
  • Low-temperature protocols : Conduct reactions at –20°C for acid-sensitive steps, as in .
  • Real-time monitoring : Use inline FTIR or LC-MS to detect decomposition products early.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile

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